molecular formula C22H24N2O4S B2373095 Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate CAS No. 1026373-65-8

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2373095
CAS No.: 1026373-65-8
M. Wt: 412.5
InChI Key: YGUZHFKNMKTWIN-HMMYKYKNSA-N
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Description

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is a complex organic compound that features a benzoate ester, a sulfonyl group, and a cyanovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonyl intermediate: This step involves the reaction of 4-(tert-butyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.

    Vinylation: The sulfonyl intermediate is then reacted with a vinyl cyanide derivative under basic conditions to introduce the cyanovinyl group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyanovinyl group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential biological activity.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and cyanovinyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((2-((4-methylphenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
  • Ethyl 3-((2-((4-ethylphenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
  • Ethyl 3-((2-((4-isopropylphenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

Uniqueness

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

ethyl 3-[[(E)-2-(4-tert-butylphenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-5-28-21(25)16-7-6-8-18(13-16)24-15-20(14-23)29(26,27)19-11-9-17(10-12-19)22(2,3)4/h6-13,15,24H,5H2,1-4H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZHFKNMKTWIN-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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